
Pyridoxal-d5 5-Phosphate
Eigenschaften
CAS-Nummer |
1246818-16-5 |
---|---|
Molekularformel |
C8H5D5NO6P |
Molekulargewicht |
252.17 |
Aussehen |
Light Yellow Solid |
melting_point |
>127°C (dec.) |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
54-47-7 (unlabelled) |
Synonyme |
3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde-d5; Pyridoxal-d5 Phosphate; Pyridoxal-d5 5-(Dihydrogen Phosphate); 2-Methyl-3-hydroxy-4-formyl-5-pyridyl-methylphosphoric Acid-d5; 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde-d5 5-Phosphate; Apolon B6-d5; Biosechs-d5; Codecarboxylase-d5; Coenzyme B6-d5; Hairoxal-d5; Hexermin P-d5; Hi-Pyridoxin-d5; Hiadelon-d5; NSC 82388-d5; PLP-d5; Phosphopyridoxal-d5; Piodel-d5; Pydoxal-d5; Pyridoxal-d5 Monophosphate; Vitazechs-d5 |
Tag |
Pyridoxal |
Herkunft des Produkts |
United States |
Beschreibung
Significance of Stable Isotopes in Advanced Biochemical Investigations
Stable isotopes, which are non-radioactive forms of elements containing a different number of neutrons, serve as invaluable tracers in scientific research. scbt.com Their use in biochemistry and molecular biology allows for the precise tracking of atoms through complex metabolic networks, providing detailed insights into cellular processes, protein dynamics, and biochemical pathways. scbt.comsilantes.com By introducing molecules labeled with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a biological system, researchers can follow their journey and transformations. silantes.comalliedacademies.org This technique, known as isotopic labeling, is crucial for elucidating reaction mechanisms, quantifying metabolic fluxes, and understanding molecular interactions. scbt.comalliedacademies.org The distinct mass of these isotopes allows for their detection and quantification using methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, offering enhanced sensitivity and structural resolution. silantes.com
Overview of Pyridoxal (B1214274) 5-Phosphate (PLP) as a Central Coenzyme
Pyridoxal 5'-phosphate (PLP) is the active form of vitamin B6 and a versatile coenzyme involved in a vast array of enzymatic reactions essential for life. drugbank.comwikipedia.org It is estimated to participate in approximately 4% of all classified enzymatic activities, playing a critical role in amino acid, carbohydrate, and lipid metabolism. wikipedia.orgoup.com PLP's catalytic prowess stems from its ability to form a Schiff base linkage with the amino group of a substrate, typically an amino acid. drugbank.comfrontiersin.org This covalent bond formation allows PLP to act as an electrophilic catalyst, stabilizing various carbanionic reaction intermediates. wikipedia.org
PLP-dependent enzymes catalyze a wide range of transformations, including:
Transamination: The transfer of an amino group from an amino acid to an α-keto acid. drugbank.com
Decarboxylation: The removal of a carboxyl group, crucial for the synthesis of neurotransmitters like serotonin, dopamine, and GABA. wikipedia.org
Racemization: The interconversion of L- and D-amino acids. frontiersin.org
Elimination and Replacement Reactions: Involved in various metabolic pathways. wikipedia.orgub.edu
The versatility of PLP makes it a central hub in cellular metabolism, connecting different metabolic pathways and ensuring the synthesis and degradation of essential biomolecules. oup.comnih.gov
Rationale for Deuterium Labeling in Pyridoxal 5-Phosphate Analogs for Mechanistic Probes
The substitution of hydrogen atoms with deuterium in PLP to create analogs like Pyridoxal-d5 5-Phosphate provides a powerful tool for investigating the intricate mechanisms of PLP-dependent enzymes. Deuterium labeling is particularly useful for several reasons:
Kinetic Isotope Effect: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. If the breaking of this bond is the rate-limiting step of a reaction, substituting hydrogen with deuterium will slow down the reaction rate. Observing this kinetic isotope effect can help identify the rate-determining steps in an enzyme's catalytic cycle.
Mechanistic Elucidation: By strategically placing deuterium labels on different positions of the PLP molecule or the substrate, researchers can trace the movement of atoms during the reaction. acs.org This allows for the differentiation between various proposed mechanistic pathways. For instance, deuterium labeling has been instrumental in studying proton abstraction and transfer steps in reactions catalyzed by PLP-dependent enzymes. acs.orgnih.gov
Spectroscopic Probes: Deuterium has a different nuclear magnetic resonance signal compared to hydrogen. This property can be exploited in NMR spectroscopy to probe the local environment of the labeled position within the enzyme's active site. mdpi.com Techniques like Electron Nuclear Double Resonance (ENDOR) spectroscopy can also utilize deuterium labeling to characterize radical intermediates in certain PLP-catalyzed reactions. mdpi.com
The use of deuterated PLP analogs, therefore, offers a non-invasive and highly specific method to gain deeper insights into the catalytic strategies employed by this important class of enzymes.
Historical Context and Evolution of this compound Applications in Scientific Discovery
The application of isotopically labeled compounds in metabolic research has a long history, with early studies relying on radioactive isotopes. alliedacademies.org The development and increased availability of stable isotopes and the analytical techniques to detect them, such as mass spectrometry and NMR, have revolutionized the field. researchgate.net
Early applications likely focused on fundamental mechanistic questions, such as identifying which protons are abstracted during catalysis. As analytical techniques became more sophisticated, so too did the applications of deuterated PLP. For example, isotope-edited EPR and ENDOR spectroscopy have been used with deuterium-labeled PLP to characterize transient radical species in complex enzymatic reactions. mdpi.com More recent studies continue to employ deuterium labeling to investigate the biosynthesis of natural products involving PLP-dependent enzymes, helping to unravel novel catalytic functions. acs.orgnih.gov The ongoing development of "click chemistry" and other bio-orthogonal labeling strategies, which often utilize isotopically labeled probes, suggests that the applications for compounds like this compound will continue to expand. nih.gov
Synthetic Methodologies and Isotopic Enrichment of Pyridoxal D5 5 Phosphate
Deuterium (B1214612) Incorporation Strategies for Pyridoxal (B1214274) 5-Phosphate Precursors
The introduction of deuterium into the pyridoxal 5-phosphate (PLP) structure begins with the labeling of its precursors, primarily pyridoxine (B80251). One common method involves the reduction of an appropriate starting material with a deuterium source. For instance, 3-Hydroxy-4-(hydroxymethyl)-5-(hydroxymethyl-d2)-2-methylpyridine (pyridoxine-d2) can be synthesized by reducing α4-3-O-isopropylidene-5-pyridoxic acid with lithium aluminum deuteride. researchgate.netosti.gov Another strategy is base-catalyzed hydrogen-deuterium exchange. Deuterium can be inserted into the 2-methyl group of pyridoxine by performing a base-catalyzed exchange between N-benzyl pyridoxine and deuterium oxide (D₂O). researchgate.netosti.gov
More complex strategies can achieve site-selective deuteration. For example, a biocatalytic approach using a pyridoxal phosphate (B84403) (PLP)-dependent enzyme, SxtA AONS, can deprotonate the condensation products of amino acids with pyridoxal. acs.org When this reaction is conducted in deuterium oxide, lysine (B10760008) residues within the enzyme become deuterated and can subsequently deuterate the intermediate, leading to α-deuterated amino esters. acs.org This method offers high stereoselectivity. acs.org
Chemical Synthesis Pathways for Pyridoxal-d5 5-Phosphate
Once a deuterated pyridoxal precursor is obtained, it must be converted to the final phosphorylated product. This typically involves a two-step process: preparation of deuterated pyridoxal intermediates and subsequent phosphorylation.
Preparation of Deuterated Pyridoxal Intermediates
Deuterated pyridoxine serves as a key intermediate. For example, pyridoxine-d2 (B1153985) can be converted to other deuterated B6 vitamers, including pyridoxal, through established chemical reactions. researchgate.netosti.gov A general method for synthesizing pyridoxal phosphate involves starting with pyridoxine hydrochloride, which is oxidized under mild conditions to yield a pyridoxal acidic salt. scispace.com This deuterated pyridoxal intermediate is then ready for the final phosphorylation step.
Phosphorylation Techniques for Pyridoxal-d5 to this compound
The final step in the chemical synthesis is the phosphorylation of the 5'-hydroxymethyl group of deuterated pyridoxal. This is typically achieved through a phosphate esterification reaction using a suitable phosphorylating agent. scispace.com The selective phosphorylation of the 5'-hydroxymethyl group is a critical step in producing the final this compound. scispace.com The enzyme pyridoxal kinase can also be used to catalyze the phosphorylation of pyridoxal to PLP, a method that is also applicable to the deuterated analogue. wikipedia.orgnih.gov
Enzymatic Synthesis and Biocatalytic Approaches for Deuterated Pyridoxal 5-Phosphate
Biocatalytic methods offer a highly specific and efficient alternative to chemical synthesis for producing deuterated PLP. These approaches often leverage the natural biosynthetic pathways of vitamin B6.
There are two primary natural pathways for PLP biosynthesis: the DXP-dependent and DXP-independent pathways. wikipedia.org The DXP-dependent pathway, found in organisms like E. coli, involves the condensation of 1-deoxy-D-xylulose 5-phosphate (DXP) and 3-phosphohydroxy-1-aminoacetone, catalyzed by pyridoxine 5'-phosphate synthase (PdxJ), to form pyridoxine 5'-phosphate (PNP). nih.govacs.org The PNP is then oxidized to PLP by pyridoxine/pyridoxamine (B1203002) 5'-phosphate oxidase (PdxH). nih.gov The DXP-independent pathway, present in organisms like B. subtilis, utilizes the PLP synthase complex (PdxS and PdxT) to directly synthesize PLP from ribose 5-phosphate, glutamine, and glyceraldehyde-3-phosphate. nih.gov By providing deuterated precursors in these enzymatic systems, it is possible to produce deuterated PLP.
Furthermore, PLP-dependent enzymes themselves can be used to facilitate deuterium incorporation. nih.gov For instance, some enzymes catalyze the reversible deprotonation of α-amino acids, and when this is performed in D₂O, a deuterium atom can be incorporated. nih.gov Specifically, α-oxoamine synthases have demonstrated the ability to stereoselectively install a deuterium atom at the α-position of certain amino acids. nih.gov
Purification and Spectroscopic Verification of this compound Isotopic Purity
Following synthesis, this compound must be purified and its isotopic purity verified. Purification can be achieved using chromatographic techniques. For instance, after enzymatic synthesis, the reaction mixture can be subjected to cation exchange chromatography to isolate the deuterated product. nih.gov
Spectroscopic methods are then employed to confirm the structure and determine the level of deuterium incorporation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The 1H-NMR spectrum of the deuterated product will show the absence or reduction of signals corresponding to the positions where deuterium has been incorporated. nih.gov Mass spectrometry (MS) is also essential for verifying the mass shift due to deuterium incorporation and for quantifying the isotopic distribution. researchgate.netnih.gov High-performance liquid chromatography (HPLC) is often used to assess the chemical purity of the final product. lgcstandards.com Commercial preparations of Pyridoxal-d5 5'-Phosphate typically exhibit high isotopic purity, often exceeding 92% for the d5 species.
Isotopic Distribution of a Commercial Pyridoxal-d5 5'-Phosphate Preparation
Deuteration Level | Normalized Intensity |
d0 | 0.03% |
d1 | 0.03% |
d2 | 0.45% |
d3 | 0.38% |
d4 | 6.35% |
d5 | 92.77% |
This table illustrates a typical isotopic distribution for a commercial sample, demonstrating high enrichment of the d5 isotopologue.
Circular dichroism (CD) spectra can also be used to characterize the coenzyme bound in the active site of enzymes, with the active PLP form showing a characteristic peak around 360 nm. researchgate.net
Advanced Analytical and Spectroscopic Characterization of Pyridoxal D5 5 Phosphate
High-Resolution Mass Spectrometry (HRMS) for Pyridoxal-d5 5-Phosphate Detection and Quantification
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise mass determination of molecules, enabling the differentiation of compounds with very similar masses. In the context of Pyridoxal-d5 5'-Phosphate, HRMS is instrumental for its detection and quantification in complex biological matrices. The mass difference of approximately 5 Da between the deuterated and non-deuterated forms allows for their clear separation and accurate measurement. vulcanchem.com This capability is crucial for metabolic studies and clinical diagnostics.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method for the analysis of PLP and its metabolites in biological samples like whole blood, plasma, and serum. nih.govnih.govsynnovis.co.uknih.gov This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. nih.govnih.gov
In isotopic tracing studies, Pyridoxal-d5 5'-Phosphate is introduced into a biological system, and its metabolic fate is monitored over time. vulcanchem.com LC-MS/MS allows researchers to track the distribution of the labeled vitamin B6 in various tissues and monitor its conversion into other vitamers. vulcanchem.com This provides valuable insights into the pharmacokinetics and cellular utilization of vitamin B6. vulcanchem.com
For metabolite profiling, LC-MS/MS methods are developed to simultaneously quantify multiple forms of vitamin B6 and related metabolites. acs.orgnih.gov These methods often involve a simple protein precipitation step followed by direct injection of the supernatant into the LC-MS/MS system. nih.govnih.gov The use of a stable isotope-labeled internal standard, such as Pyridoxal-d5 5'-Phosphate, is crucial for accurate quantification by correcting for matrix effects and variations in sample recovery. vulcanchem.comnih.govnih.gov
A typical LC-MS/MS method for PLP analysis involves reversed-phase chromatography with a gradient of formic acid in methanol. nih.gov The detection is performed in the positive ion mode using multiple reaction monitoring (MRM), with a specific mass transition for PLP, for instance, m/z 247.8 > 149.8. nih.govmdpi.com Such methods are characterized by short run times, high linearity, and low limits of quantification, making them suitable for high-throughput clinical and research applications. nih.govnih.gov
Table 1: Example of LC-MS/MS Parameters for PLP Analysis
Parameter Value Reference Chromatography Reversed phase UPLC magritek.com Column Waters™ Symmetry C18 magritek.com Mobile Phase Gradient of 0.1% formic acid in methanol magritek.com Ionization Mode Positive Ion ESI magritek.com Mass Transition (PLP) 247.8 > 149.8 m/z magritek.com Collision Energy 14 eV magritek.com Run Time 4 minutes magritek.com
Stable Isotope Dilution Mass Spectrometry (SID-MS) is the gold standard for accurate quantification of small molecules in complex mixtures. This method relies on the use of a stable isotope-labeled version of the analyte as an internal standard. vulcanchem.com Pyridoxal-d5 5'-Phosphate is an ideal internal standard for the quantification of endogenous PLP. vulcanchem.com
The principle of SID-MS involves adding a known amount of the labeled standard (Pyridoxal-d5 5'-Phosphate) to the sample at the beginning of the analytical procedure. nih.gov Because the labeled standard is chemically identical to the analyte, it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer. vulcanchem.com By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard, precise and accurate quantification can be achieved, compensating for matrix effects and recovery variations. vulcanchem.com
This approach has been successfully applied to develop robust and reliable LC-MS/MS methods for measuring PLP concentrations in whole blood, with excellent precision and accuracy. nih.gov
LC-MS/MS Methodologies for Isotopic Tracing and Metabolite Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. For Pyridoxal-d5 5'-Phosphate, various NMR techniques provide detailed information about its structure, conformation, and interactions with other molecules. vulcanchem.com
Deuterium (B1214612) (²H) NMR spectroscopy directly detects the deuterium nuclei in a molecule. magritek.com In studies of Pyridoxal-d5 5'-Phosphate, ²H NMR can confirm the positions and extent of deuterium labeling. magritek.com The chemical shift range in ²H NMR is similar to that of proton (¹H) NMR, but the signals are typically broader. magritek.com The presence of peaks in the ²H NMR spectrum, along with the corresponding disappearance of signals in the ¹H NMR spectrum, verifies successful deuteration. magritek.com This technique is crucial for quality control of the labeled compound and for interpreting data from isotopic tracing experiments.
Phosphorus-31 (³¹P) NMR spectroscopy is highly sensitive to the chemical environment of the phosphate (B84403) group. nih.govresearchgate.net In Pyridoxal (B1214274) 5'-Phosphate, the ³¹P NMR signal provides information about the protonation state of the phosphate group and its interactions with the surrounding environment. nih.govacs.org
The chemical shift of the ³¹P nucleus is dependent on the pH of the solution. nih.gov Deprotonation of the phosphate group leads to a downfield shift (to lower fields) of the ³¹P resonance. nih.gov This pH-dependent chemical shift can be used to determine the pKa values of the phosphate group. researchgate.netnih.gov When PLP is bound to an enzyme, the ³¹P chemical shift can reveal details about the binding pocket. For instance, in aspartate transaminase, the phosphate group of bound PLP appears as a single signal corresponding to a fully ionized phosphate monoester, indicating it is bound in a positive pocket. nih.gov The ³¹P resonance of enzyme-bound PLP is often pH-independent over a certain range, suggesting the phosphate group remains in a fixed ionization state. nih.govacs.org
Table 2: ³¹P NMR Chemical Shifts of PLP in Different Environments
Environment ³¹P Chemical Shift (ppm) Key Observation Reference Free PLP in solution pH-dependent Shift to lower field upon deprotonation nih.gov PLP bound to wild-type ODC ~6.2 ppm Suggests a strained dianionic conformation cdnsciencepub.com PLP bound to R277A ODC mutant 6.7 ppm 0.5 ppm downfield shift indicates altered environment cdnsciencepub.com PLP bound to D-serine dehydratase (no K+) 4.4 ppm (pH 7.8) Single resonance observed mdpi.com PLP bound to D-serine dehydratase (with K+) 4.0 ppm and 4.4 ppm (pH 7.8) Appearance of a second upfield resonance mdpi.com
Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. cdnsciencepub.com Studies on PLP have utilized ¹³C NMR to investigate its various forms in solution and its conformational dynamics. cdnsciencepub.comfu-berlin.de By using ¹³C-enriched PLP, researchers can obtain high-quality spectra and study the molecule at different pH values. fu-berlin.deresearchgate.net
The chemical shifts of the carbon atoms, particularly C-4' (the aldehyde carbon) and C-5' (the methylene (B1212753) carbon adjacent to the phosphate), are sensitive to changes in the molecule's structure and protonation state. fu-berlin.deresearchgate.net For example, at high pH, PLP exists as the aldehyde, while at low pH, it exists as the hydrated aldehyde, and these forms can be distinguished by the chemical shift of the C-4' carbon. cdnsciencepub.comresearchgate.net The coupling between ¹³C and ³¹P nuclei can also provide conformational information, such as the preferred arrangement of the phosphate group relative to the pyridine (B92270) ring. cdnsciencepub.comresearchgate.net
In enzyme-bound PLP, ¹³C NMR can be used to study the conformation of the coenzyme in the active site. researchgate.net The line widths of the ¹³C signals can indicate the mobility of the coenzyme, with broader lines suggesting a more rigidly bound molecule. researchgate.net
Table 3: Mentioned Compounds
Compound Name This compound Pyridoxal 5-phosphate (PLP) Pyridoxine (B80251) 4-pyridoxic acid (PA) Pyridoxamine (B1203002) Pyridoxal Pyridoxine 5'-phosphate Pyridoxamine 5'-phosphate Aspartate transaminase D-serine dehydratase Ornithine decarboxylase (ODC)
Phosphorus-31 (31P) NMR for Phosphate Microenvironment and Protonation State Analysis
Vibrational Spectroscopy (IR, Raman) for Molecular Interactions of this compound
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, serves as a powerful non-destructive tool for elucidating the molecular structure and interactions of complex biomolecules. wikipedia.org These techniques probe the specific vibrational modes of chemical bonds within a molecule, providing a unique "structural fingerprint" that is highly sensitive to changes in chemical environment, bonding, and conformation. wikipedia.orgrenishaw.com
In the context of this compound, vibrational spectroscopy offers detailed insights into the molecule's structural integrity and the subtle changes induced by isotopic labeling. The analysis typically involves comparing the spectra of the deuterated compound with its non-deuterated analog, Pyridoxal 5'-Phosphate (PLP).
The vibrational spectrum of PLP is characterized by a series of distinct bands corresponding to the vibrations of its constituent functional groups: the pyridine ring, the phenolic hydroxyl group, the aldehyde group, the methyl group, and the phosphate moiety. nih.govresearchgate.net For instance, studies on PLP and related compounds have identified characteristic vibrations for the pyridine ring, as well as modes associated with the phosphate group. nih.govmjcce.org.mk The IR spectrum of a Schiff base complex of a PLP derivative, for example, shows characteristic bands for azomethine (C=N) stretching, indicating coordination with other molecules. ajrconline.org
The strategic replacement of five hydrogen atoms with deuterium in this compound introduces a significant mass change at specific molecular positions. vulcanchem.com This isotopic substitution primarily affects the vibrational frequencies of the bonds directly involving the deuterium atoms (e.g., C-D bonds). According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the vibrating atoms. Therefore, C-D stretching and bending vibrations are expected to appear at significantly lower wavenumbers (frequencies) compared to their C-H counterparts. This predictable isotopic shift allows for the precise assignment of vibrational modes and the study of specific molecular sites.
For example, a novel hydrogen/deuterium (H/D) exchange at the coenzyme C4' atom has been observed in studies of PLP in enzyme active sites using resonance Raman spectroscopy, highlighting the technique's sensitivity to isotopic effects. nih.gov While detailed spectra for this compound are not broadly published, the expected shifts can be predicted based on established spectroscopic principles.
Below is a table summarizing key, representative vibrational modes for PLP and the anticipated corresponding regions for this compound.
Vibrational Mode | Typical Wavenumber (cm⁻¹) for Pyridoxal 5'-Phosphate (PLP) | Expected Wavenumber (cm⁻¹) for this compound | Reference |
---|---|---|---|
O-H Stretching (Phenolic & Phosphate) | ~3500-2500 (broad) | Largely Unchanged (unless -OH is deuterated) | researchgate.net |
C-H Stretching (Aromatic/Aliphatic) | ~3100-2800 | Shifted to ~2300-2100 for C-D modes | researchgate.net |
C=O Stretching (Aldehyde) | ~1700-1650 | Slightly shifted due to electronic effects | acs.org |
C=C, C=N Ring Stretching (Pyridine) | ~1650-1400 | Slightly shifted due to deuteration of the ring | mjcce.org.mkresearchgate.net |
C-H Bending | ~1450-1350 | Shifted to lower wavenumbers for C-D modes | researchgate.net |
P-O Stretching (Phosphate) | ~1200-900 | Largely Unchanged | nih.gov |
Chromatographic Separation Techniques for this compound and its Metabolites
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its related metabolites in complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent methods employed for this purpose due to their high resolution, sensitivity, and specificity.
This compound is primarily utilized as an internal standard in quantitative analytical methods. vulcanchem.com The rationale for using a stable isotope-labeled standard is that its chemical and physical properties are nearly identical to the endogenous, non-labeled analyte (Pyridoxal 5'-Phosphate). vulcanchem.com This ensures that it behaves similarly during sample extraction, cleanup, and chromatographic separation, effectively compensating for any analyte loss or variations in instrument response due to matrix effects. vulcanchem.com However, its increased mass allows it to be distinctly resolved from the native compound by a mass spectrometric detector, enabling highly accurate and precise quantification. vulcanchem.com
The most common separation approach is reversed-phase HPLC (RP-HPLC). In this technique, a nonpolar stationary phase (typically a C18-bonded silica (B1680970) column) is used with a polar mobile phase. The separation of PLP and its metabolites is achieved by carefully controlling the composition of the mobile phase, often using a gradient elution where the proportion of an organic solvent (like acetonitrile (B52724) or methanol) is increased over time in an aqueous buffer. The aqueous component is frequently acidified with agents like formic acid or acetic acid to improve the peak shape of the analytes and enhance their ionization for mass spectrometry detection.
Detection can be accomplished using various methods. UV-Vis detectors can monitor the column effluent at a specific wavelength corresponding to the absorbance of the pyridine ring (e.g., around 290-330 nm). Fluorescence detection offers higher sensitivity, as the vitamin B6 vitamers are naturally fluorescent. For the analysis involving this compound, coupling the liquid chromatograph to a mass spectrometer (LC-MS) is essential. The MS detector can selectively monitor the specific mass-to-charge ratios (m/z) of both the native PLP and the deuterated internal standard, a technique known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which provides exceptional sensitivity and specificity.
In addition to LC-based methods, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for non-phosphorylated forms of vitamin B6, after a derivatization step such as acetylation to increase their volatility. osti.gov
The table below outlines a typical set of parameters for an LC-MS method used for the analysis of PLP, which is directly applicable to the separation of this compound.
Parameter | Typical Condition | Purpose |
---|---|---|
Chromatographic Mode | Reversed-Phase Liquid Chromatography (RP-LC) | Separates compounds based on hydrophobicity. |
Stationary Phase (Column) | C18 (e.g., 2.1 x 100 mm, 1.8 µm particle size) | Provides a nonpolar surface for interaction. |
Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape and ionization. |
Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component; elutes analytes from the column. |
Elution Mode | Gradient Elution | Allows for efficient separation of compounds with varying polarities. |
Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of separation. |
Detection | Tandem Mass Spectrometry (MS/MS) | Provides highly selective and sensitive quantification. |
Ionization Mode | Positive Electrospray Ionization (ESI+) | Creates charged ions from the analytes for MS detection. nih.gov |
Mechanistic Enzymology and Pyridoxal D5 5 Phosphate Applications
Elucidation of Pyridoxal (B1214274) 5-Phosphate-Dependent Enzyme Mechanisms through Pyridoxal-d5 5-Phosphate
Pyridoxal 5-Phosphate (PLP) is a versatile coenzyme involved in a vast array of enzymatic reactions essential for cellular metabolism, including transamination, decarboxylation, and racemization. wikipedia.orgfrontiersin.org The catalytic cycle of PLP-dependent enzymes universally begins with the formation of an internal aldimine, a Schiff base, between the aldehyde group of PLP and the ε-amino group of a conserved lysine (B10760008) residue in the enzyme's active site. frontiersin.org The introduction of a substrate with an amino group leads to a transaldimination reaction, forming a new external aldimine with the substrate. frontiersin.orglibretexts.org This external aldimine is central to all subsequent catalytic steps. The use of this compound has been instrumental in dissecting these mechanisms.
Probing Schiff Base Formation and Transaldimination Pathways
The formation of the Schiff base is a critical step in the catalytic cycle of PLP-dependent enzymes. frontiersin.orgmdpi.com This covalent linkage activates the substrate for subsequent chemical transformations. The process begins with the formation of an internal aldimine between PLP and a lysine residue within the enzyme's active site. frontiersin.org Upon substrate binding, a transaldimination reaction occurs, where the substrate's amino group displaces the lysine's amino group, forming an external aldimine. frontiersin.orglibretexts.org
The stability and kinetics of Schiff base formation can be influenced by various factors, including the nature of the amine and the surrounding microenvironment. researchgate.netrsc.orgmdpi.com Studies using model systems, such as the reaction of PLP with hexylamine (B90201) or poly-L-lysine, have provided insights into the equilibria and the structural forms of the resulting Schiff bases. rsc.orgrsc.org The use of this compound in such studies can help to elucidate the intricate details of the formation and hydrolysis kinetics of these Schiff bases, leveraging the kinetic isotope effect.
Investigation of Proton Transfer Events in Enzyme Catalysis Using Deuterium (B1214612) Labeling
Deuterium labeling is a powerful technique for investigating proton transfer events in enzyme catalysis. By replacing hydrogen with deuterium at specific positions, researchers can observe kinetic isotope effects (KIEs), which provide evidence for the involvement of proton abstraction or addition in the rate-determining step of a reaction. In the context of PLP-dependent enzymes, deuterium from a deuterated solvent like D₂O can be incorporated into the substrate or product, revealing key mechanistic details.
For instance, in the reaction catalyzed by glutamate-alanine transaminase, deuterium from D₂O is incorporated into both the α and β positions of L-alanine. nih.gov This observation suggests a reversible conversion of the ketimine intermediate to an enamine-type structure and indicates a significant conservation of the label during the proton transfer from the α-carbon of L-alanine to the C4' position of PLP. nih.gov Similarly, studies on other PLP-dependent enzymes have utilized deuterium labeling to demonstrate Cα-deprotonation as a key step, leading to the formation of deuterated amino acids. nih.gov
The ability to control the site of deuteration, for example, achieving site-selective Cβ-deuteration, offers a sophisticated approach to unraveling complex reaction mechanisms. nih.gov This level of detail is crucial for understanding how enzymes achieve their remarkable specificity and efficiency.
Identification of Catalytic Intermediates (e.g., Quinonoid, Aminoacrylate) via this compound
A hallmark of PLP catalysis is its ability to stabilize carbanionic intermediates through the formation of a resonance-stabilized species known as the quinonoid intermediate. frontiersin.orgnih.gov This intermediate is formed upon the abstraction of a proton from the α-carbon of the substrate amino acid. researchgate.net The electron-withdrawing capacity of the pyridinium (B92312) ring of PLP is crucial for delocalizing the negative charge and facilitating the subsequent reaction steps, such as decarboxylation or elimination. frontiersin.orglibretexts.org
In β-elimination and β-substitution reactions, another key intermediate is the aminoacrylate Schiff base. nih.gov This species is generated following the elimination of a leaving group from the β-position of the substrate. acs.org The identification and characterization of these transient intermediates are often accomplished using spectroscopic techniques like UV-visible absorption and fluorescence spectroscopy, as well as X-ray and neutron crystallography. nih.gov The use of this compound can aid in these studies by providing a spectroscopic handle or by altering the kinetics of intermediate formation and decay, making them more amenable to detection.
Catalytic Intermediate | Formation Pathway | Role in Catalysis |
Quinonoid | Abstraction of the Cα proton from the external aldimine. researchgate.net | Stabilizes the carbanionic charge, facilitating reactions like decarboxylation and transamination. frontiersin.org |
Aminoacrylate | Elimination of a leaving group from the β-carbon of the substrate. nih.govacs.org | Acts as an electrophile for nucleophilic attack in β-substitution reactions. acs.org |
Stereochemical Analysis of this compound-Mediated Reactions
PLP-dependent enzymes exhibit a high degree of stereochemical control. A striking example is the invariant stereochemistry of protonation at the C4' atom of the cofactor during the transamination of L-amino acids, which always occurs from the si face. nih.gov This stereochemical outcome is observed even in evolutionarily unrelated enzymes, suggesting a fundamental constraint in their evolution. nih.gov Conversely, D-alanine aminotransferase exhibits the opposite stereochemistry. nih.gov
It has been hypothesized that this stereochemical preference arises from the need to position the negatively charged α-carboxylate group of the substrate away from the negatively charged phosphate (B84403) group of the cofactor, while orienting the Cα-H bond towards the protein for catalysis. nih.gov The use of this compound in stereochemical studies can help to trace the path of the deuterium label, providing direct evidence for the facial selectivity of proton (or deuteron) transfer.
Enzyme Active Site Mapping and Residue Functionality with this compound
Understanding the architecture of the enzyme active site and the roles of specific amino acid residues is crucial for comprehending the catalytic mechanism. This compound can be a valuable tool in these investigations. The phosphate group of PLP is known to be involved in proton transfer in some enzymes and interacts with active site residues. frontiersin.org In certain enzymes, the phosphate group itself can act as a catalytic group. nih.gov
By using this compound in combination with site-directed mutagenesis and structural biology techniques like X-ray crystallography, researchers can map the interactions between the cofactor and the protein. For instance, studies have identified specific arginine residues that form an "arginine-cage" motif, creating an allosteric binding site for PLP in some enzymes. nih.gov The deuterium label in this compound can provide a unique spectroscopic signature for techniques like NMR to probe the local environment of the cofactor within the active site.
Kinetic Characterization of this compound-Dependent Enzymes
The kinetic characterization of enzymes provides quantitative information about their catalytic efficiency and substrate specificity. The use of isotopically labeled substrates or cofactors, such as this compound, can reveal kinetic isotope effects (KIEs) that are invaluable for elucidating reaction mechanisms. A KIE is observed when the rate of a reaction changes upon isotopic substitution.
For example, a significant KIE upon using this compound would suggest that a step involving the breaking of a bond to a deuterium atom at the labeled position is rate-limiting. This information can help to pinpoint the slowest step in the catalytic cycle. Kinetic studies, often employing steady-state and stopped-flow techniques, are used to measure the rates of various steps in the enzymatic reaction. nih.gov The data obtained from these experiments can be used to construct a detailed kinetic model of the enzyme's action.
Enzyme Class | Typical Reaction Catalyzed | Kinetic Parameters of Interest |
Aminotransferases | Transfer of an amino group from an amino acid to a keto acid. frontiersin.org | Km for substrates, kcat, KIEs for proton transfers. |
Decarboxylases | Removal of a carboxyl group from an amino acid. frontiersin.org | Rate of decarboxylation, KIEs for C-C bond cleavage. |
Racemases | Interconversion of L- and D-amino acids. rsc.org | Rate of racemization, KIEs for Cα-proton abstraction. |
Lyases | Elimination or substitution reactions at the β- or γ-carbon. nih.gov | Rates of elimination/substitution, KIEs for proton abstraction and leaving group departure. |
Kinetic Isotope Effects Kie Studies Utilizing Pyridoxal D5 5 Phosphate
Theory and Principles of Deuterium (B1214612) Kinetic Isotope Effects in Pyridoxal-d5 5-Phosphate Enzymatic Reactions
The theoretical foundation of the kinetic isotope effect lies in the differences in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. openochem.org A C-D bond is stronger and has a lower zero-point energy than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when a C-H bond cleavage is involved in the rate-determining step of a reaction. openochem.org This is known as a primary kinetic isotope effect.
In enzymatic reactions involving this compound, the deuterium atoms are typically located on the pyridine (B92270) ring and the C4' carbon of the cofactor. When an enzyme-catalyzed reaction involves the abstraction of a proton from a substrate molecule, the electronic properties of the PLP cofactor are crucial for stabilizing the resulting carbanionic intermediate. frontiersin.org The electrophilic nature of the pyridine ring of PLP acts as an "electron sink," delocalizing the negative charge of the carbanionic intermediate. frontiersin.orgresearchgate.net
Secondary kinetic isotope effects can also be observed. These occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step but is located at a position that experiences a change in hybridization or bonding environment during the reaction. openochem.org For instance, a change in the hybridization of a carbon atom from sp3 to sp2 can lead to a secondary KIE. In PLP-dependent enzymes, secondary KIEs can arise from changes in hyperconjugation between the Cα-H bond of the substrate and the conjugated π-system of the Schiff base/pyridine ring. scispace.com
Measurement Techniques for Primary and Secondary Deuterium KIEs in this compound Systems
The measurement of kinetic isotope effects in enzymatic systems requires precise kinetic analyses. Both primary and secondary deuterium KIEs are typically determined by comparing the reaction rates of the enzyme with the non-deuterated (protiated) substrate and the deuterated substrate.
Steady-State and Pre-Steady-State Kinetics: Kinetic parameters such as Vmax (maximum velocity) and Km (Michaelis constant), and their ratio Vmax/Km, are determined for both the light (H) and heavy (D) isotopes. The observed KIE is then calculated as the ratio of these parameters (e.g., (Vmax)H / (Vmax)D). nih.gov Pre-steady-state kinetic methods, such as stopped-flow spectroscopy, can be employed to measure the rates of individual steps in the catalytic cycle, providing more detailed information about which step is affected by isotopic substitution. nih.gov
Competitive Methods: In competitive experiments, a mixture of the deuterated and non-deuterated substrates is used. The relative amounts of the products formed from each substrate are then analyzed, often using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This method can be highly accurate for determining KIEs on V/K.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for measuring KIEs, especially in complex systems. By using specifically labeled substrates, such as those containing both deuterium and carbon-13, it is possible to distinguish between the products arising from the deuterated and non-deuterated reactants and to quantify their relative concentrations over time. nih.gov
Mass Spectrometry (MS): Isotope ratio mass spectrometry is another sensitive technique used to measure the abundance of different isotopic species in the products of a reaction. nih.gov This is particularly useful for measuring heavy-atom KIEs in conjunction with deuterium KIEs.
Interpretation of this compound KIEs for Rate-Limiting Steps and Transition State Structures
The magnitude of the observed KIE provides crucial information for identifying the rate-limiting step(s) of an enzymatic reaction. numberanalytics.com A significant primary deuterium KIE (typically kH/kD > 2) indicates that the cleavage of a C-H bond is at least partially rate-determining. openochem.org Conversely, a KIE value close to unity suggests that C-H bond breaking is not the slowest step in the reaction sequence. nih.gov
The magnitude of the KIE can also offer insights into the structure of the transition state. A larger KIE is generally associated with a more symmetric transition state, where the proton is equally shared between the donor and acceptor atoms. Furthermore, the combination of primary and secondary KIEs can help to distinguish between different possible transition state geometries and reaction mechanisms (e.g., stepwise vs. concerted). unl.edu For instance, in the decarboxylation of L-Dopa by L-Dopa decarboxylase, computational studies have shown that the calculated primary carbon and secondary hydrogen KIEs can be used to identify the active tautomeric form of the PLP cofactor in the enzyme's active site. figshare.comacs.org
Applications of this compound KIEs in Understanding Enzyme Specificity and Fidelity
Kinetic isotope effects are instrumental in understanding how PLP-dependent enzymes achieve their remarkable substrate and reaction specificity. The "Dunathan hypothesis" posits that the bond to the substrate's α-carbon that is perpendicular to the plane of the PLP-pyridine ring is the one that is cleaved. wikipedia.org KIE studies can provide experimental support for this hypothesis.
Hyperconjugation, the interaction of the electrons in a sigma bond (like a C-H bond) with an adjacent empty or partially filled p-orbital, has been proposed to play a role in catalysis by PLP-dependent enzymes. researchgate.net Secondary KIEs can be used to probe the extent of hyperconjugation in the ground state and transition state. For example, studies on alanine (B10760859) racemase have shown significant secondary KIEs, suggesting that the Cα-H bond is destabilized in the ground state through hyperconjugation with the conjugated Schiff base/pyridine ring π system, which contributes to catalysis. scispace.com
Enzyme fidelity, the ability of an enzyme to discriminate against incorrect substrates, can also be investigated using KIEs. By comparing the KIEs for the reaction with the correct substrate versus an alternative, "incorrect" substrate, researchers can gain insights into the factors that contribute to the enzyme's fidelity. For instance, theoretical studies on ornithine decarboxylase have shown that the intrinsic 13C KIE is different for the physiological substrate (ornithine) compared to a slower substrate (lysine), which was attributed to differences in the transition state structures. acs.org This highlights how subtle changes in substrate binding can influence the catalytic mechanism and, consequently, the enzyme's specificity.
Metabolic Pathway Tracing and Flux Analysis with Pyridoxal D5 5 Phosphate
Design of Stable Isotope Tracing Experiments Using Pyridoxal-d5 5-Phosphate
Stable isotope tracing is a robust technique for investigating the pathways and dynamics of biochemical reactions. mdc-berlin.de It involves the introduction of molecules labeled with stable isotopes, such as deuterium (B1214612) (²H), into a biological system. mdpi.com The design of these experiments using this compound requires careful consideration of the biological question, the model system, and the analytical methods.
A typical workflow for a stable isotope tracing experiment involves several key stages. medchemexpress.com The process begins with the introduction of the labeled compound, in this case, this compound, to the biological system, which could range from cell cultures to whole organisms. nih.gov Samples are then collected at various time points to capture the dynamic incorporation of the isotope into downstream metabolites. frontiersin.org Analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are then employed to detect and quantify the labeled metabolites. nih.govmdpi.com
The choice of analytical platform is critical. Mass spectrometry measures the mass-to-charge ratio of ions and can distinguish between labeled and unlabeled metabolites based on the mass shift imparted by the deuterium atoms. mdpi.com NMR spectroscopy, on the other hand, detects the nuclear spin properties of atoms and can provide information about the specific position of the label within a molecule. mdpi.com
Experimental Design Component | Key Consideration | Rationale |
Tracer Selection | This compound | To specifically trace the metabolism of vitamin B6 and its role as a cofactor. |
Model System | Cell culture, animal models, human subjects | The choice depends on the research question, ranging from cellular mechanisms to systemic effects. nih.gov |
Labeling Strategy | Pulsed or continuous administration | Pulsed labeling helps in observing dynamic changes, while continuous labeling is for steady-state analysis. mdc-berlin.de |
Sampling Time Points | Multiple, time-resolved collection | To capture the kinetics of isotope incorporation and metabolic flux. mdc-berlin.de |
Analytical Method | Mass Spectrometry (MS), NMR Spectroscopy | MS provides high sensitivity for detecting labeled metabolites, while NMR offers detailed structural information. mdpi.com |
Data Analysis | Isotope pattern analysis, flux modeling | To identify labeled metabolites and quantify the rates of metabolic reactions. mdpi.comutah.edu |
This table outlines the critical components and considerations in designing stable isotope tracing experiments with this compound.
Mapping Pyridoxal (B1214274) 5-Phosphate Metabolic Routes and Intermediates in Model Organisms
By tracing the journey of the deuterium label from this compound, researchers can map the intricate network of metabolic routes involving this essential coenzyme. core.ac.ukvcu.edu This includes both the de novo biosynthesis pathways and the salvage pathways that recycle vitamin B6 vitamers. researchgate.netmdpi.com
In organisms like Escherichia coli, which can synthesize vitamin B6 from scratch, tracer experiments have been instrumental in identifying the precursors and intermediates of the de novo pathway. researchgate.netresearchgate.net These studies have revealed that the pyridine (B92270) ring of pyridoxal 5'-phosphate (PLP) is assembled from precursors like 4-hydroxy-L-threonine and 1-deoxy-D-xylulose. researchgate.net
In mammals, which rely on dietary intake of vitamin B6, the salvage pathway is paramount. mdpi.com this compound can be used to follow the interconversion of different B6 vitamers. The administered deuterated PLP can be dephosphorylated to pyridoxal, which can then be re-phosphorylated by pyridoxal kinase or converted to other forms like pyridoxamine (B1203002) 5'-phosphate (PMP) and pyridoxine (B80251) 5'-phosphate (PNP) by various enzymes. vcu.edu Tracking the deuterium label through these transformations provides a clear picture of the salvage pathway's activity.
Model Organism | Metabolic Pathway Investigated | Key Findings from Isotope Tracing |
Escherichia coli | De novo biosynthesis | Identification of precursors like 4-hydroxy-L-threonine and 1-deoxy-D-xylulose. researchgate.net |
Mammalian Systems | Salvage Pathway | Elucidation of the interconversion rates between PLP, PMP, and PNP. vcu.edu |
Saccharomyces cerevisiae | De novo and Salvage Pathways | Understanding the regulation and interplay between both pathways. |
Plant models (e.g., Arabidopsis thaliana) | De novo biosynthesis | Characterization of the plant-specific synthesis routes of vitamin B6. frontiersin.org |
This table summarizes the application of stable isotope tracing to map PLP metabolic routes in different model organisms.
Quantitative Analysis of Metabolic Fluxes Enabled by this compound
Metabolic flux analysis (MFA) is a powerful technique that quantifies the rates (fluxes) of metabolic reactions within a biological system. medchemexpress.commdpi.com The use of stable isotope tracers like this compound is central to MFA, as the rate of isotope incorporation into downstream metabolites is directly related to the flux through the corresponding pathways. utah.edu
By measuring the isotopic enrichment of various metabolites over time, researchers can construct a mathematical model of the metabolic network and solve for the unknown flux values. iitd.ac.in For instance, the rate at which the deuterium from this compound appears in pyridoxamine 5'-phosphate provides a direct measure of the flux through the transamination reactions catalyzed by PLP-dependent aminotransferases. researchgate.net
This quantitative data is invaluable for understanding how metabolic pathways are regulated under different physiological or pathological conditions. medchemexpress.com For example, MFA can reveal how disease states or drug treatments alter the flux through PLP-dependent pathways, providing insights into disease mechanisms and potential therapeutic targets. mdpi.com
Investigation of Coenzyme Biosynthesis and Salvage Pathways
The biosynthesis and salvage of coenzymes are tightly regulated processes essential for cellular function. nih.gov Stable isotope tracing with compounds like this compound offers a direct means to investigate the dynamics of these pathways. researchgate.net
In organisms capable of de novo synthesis, introducing labeled precursors can elucidate the step-by-step assembly of the coenzyme. acs.org For vitamin B6, studies in E. coli have used isotopically labeled compounds to confirm the roles of specific genes and enzymes in the biosynthetic pathway. researchgate.net
The salvage pathway, which recycles existing vitamers, is crucial in organisms that cannot synthesize the coenzyme de novo. mdpi.comnih.gov Using this compound, researchers can quantify the efficiency of the salvage pathway by measuring the rate of incorporation of the deuterated label into the cellular pool of PLP and other B6 vitamers. vcu.edu This can reveal the relative contributions of different enzymes, such as pyridoxal kinase and PNP oxidase, to maintaining the cellular coenzyme supply. vcu.edumdpi.com These investigations are critical for understanding how cells maintain homeostasis of essential cofactors. nih.gov
Integration with Multi-Omics Platforms for Comprehensive Metabolic Profiling
To gain a holistic understanding of cellular metabolism, data from stable isotope tracing experiments can be integrated with other "omics" technologies, such as genomics, transcriptomics, and proteomics. mdc-berlin.de This multi-omics approach provides a comprehensive view of how genetic information is translated into metabolic function.
For example, by combining this compound tracing data with transcriptomic data (measuring gene expression), researchers can correlate changes in metabolic fluxes with the expression levels of the enzymes that catalyze those reactions. mdc-berlin.de Similarly, integrating with proteomic data (measuring protein abundance) can reveal post-transcriptional regulation of metabolic pathways. mdc-berlin.de
Metabolite profiling, or metabolomics, when combined with stable isotope tracing, allows for the identification and quantification of a wide range of metabolites, providing a snapshot of the metabolic state of a cell or organism. nih.govacs.org The integration of these datasets allows for the construction of comprehensive models of metabolic networks, leading to a deeper understanding of complex biological systems and the discovery of novel metabolic pathways and regulatory mechanisms. mdpi.com
Omics Platform | Type of Data | Integrated Insights with this compound Tracing |
Genomics | DNA sequence | Identify genes involved in PLP metabolism and predict potential metabolic capabilities. |
Transcriptomics | mRNA expression levels | Correlate gene expression with metabolic fluxes in PLP-dependent pathways. mdc-berlin.de |
Proteomics | Protein abundance and modifications | Link enzyme levels and post-translational modifications to reaction rates. mdc-berlin.de |
Metabolomics | Metabolite concentrations | Provide a comprehensive picture of the metabolic state and the impact of PLP on the metabolome. nih.gov |
This table illustrates how integrating this compound tracing with other omics platforms enhances the understanding of metabolic regulation.
Structural Biology Insights from Pyridoxal D5 5 Phosphate Isotopic Labeling
Neutron Crystallography Applications for Proton/Deuteron Location in Pyridoxal-d5 5-Phosphate Enzyme Complexes
Neutron crystallography is a powerful technique for directly visualizing hydrogen atoms, which are often invisible in X-ray crystallography. This capability is crucial for understanding the protonation states of catalytic residues and cofactors within enzyme active sites, which are fundamental to their chemical mechanisms. The use of deuteration, including the incorporation of this compound into enzyme crystals, significantly enhances the quality of neutron diffraction data.
The primary advantage of using deuterated samples in neutron crystallography is the reduction of incoherent scattering from hydrogen atoms, which contributes to high background noise. researchgate.net Deuterium (B1214612) has a much smaller incoherent scattering cross-section than hydrogen, leading to a significantly improved signal-to-noise ratio in the diffraction data. nih.govepj-conferences.org This enhancement allows for the unambiguous localization of deuterium atoms, and by inference, the positions of protons in the native enzyme. portlandpress.com
A notable example of the application of these principles is the study of PLP-dependent enzymes like aspartate aminotransferase (AAT). In such studies, the enzyme is often perdeuterated, meaning most of its hydrogen atoms are replaced with deuterium. osti.gov This is typically achieved by expressing the protein in a deuterated medium. When the enzyme is crystallized with its cofactor, the deuterated PLP becomes an integral part of the system under investigation. The resulting neutron diffraction maps provide clear density for deuterium atoms, enabling the precise determination of their locations within the active site. researchgate.net This information is critical for defining the hydrogen-bonding networks and the protonation states of the cofactor's pyridine (B92270) ring nitrogen and phosphate (B84403) group, as well as those of the surrounding amino acid residues. osti.govresearchgate.net These details are essential for validating proposed catalytic mechanisms. epj-conferences.org
Table 1: Advantages of Deuteration in Neutron Crystallography of PLP-Enzyme Complexes
Feature | Impact of Deuteration (e.g., with this compound) | Reference |
Signal-to-Noise Ratio | Significantly increased due to the lower incoherent scattering cross-section of deuterium compared to hydrogen. | researchgate.netnih.govepj-conferences.org |
Visibility of H/D Atoms | Enhanced visibility in neutron scattering length density maps, allowing for their direct localization. | portlandpress.comresearchgate.net |
Structural Details | Enables the precise determination of protonation states of the cofactor and active site residues. | osti.govresearchgate.net |
Mechanistic Insights | Provides critical experimental data to validate and refine proposed enzymatic mechanisms. | epj-conferences.org |
This compound in Cryo-Electron Microscopy (Cryo-EM) for Enhanced Resolution of Cofactor Binding
Cryo-electron microscopy (cryo-EM) has become a revolutionary technique in structural biology, enabling the determination of high-resolution structures of large protein complexes in their near-native states. nih.govresearchgate.net It has been successfully applied to study the architecture of various PLP-dependent enzymes. researchgate.netnih.gov
However, the combination of cryo-EM with other techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide valuable information about cofactor binding and conformational changes. nih.govnsf.gov In such an approach, while not directly enhancing the cryo-EM map's resolution, the deuterium labeling can be used to probe the accessibility of different parts of the protein to the solvent, which can change upon cofactor or substrate binding. While cryo-EM provides the static picture of the enzyme-cofactor complex, HDX-MS can offer dynamic insights.
Future developments in cryo-EM technology, such as improved detectors and image processing algorithms, are continually pushing the boundaries of achievable resolution. It is conceivable that at ultra-high resolutions (approaching 1.2 Å), where even hydrogen atoms can be visualized, the use of deuterated cofactors like this compound could potentially offer a subtle contrast difference, although this application is not yet established. nih.gov
Isotopic Labeling for NMR-Based Structural Characterization of Pyridoxal (B1214274) 5-Phosphate-Binding Proteins
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the structure, dynamics, and interactions of proteins in solution. A significant challenge in NMR studies of larger proteins is spectral complexity and line broadening. Isotopic labeling, particularly with deuterium, is a cornerstone strategy to overcome these limitations. scirp.orgutoronto.canih.gov
The substitution of protons with deuterons in a protein dramatically simplifies the ¹H NMR spectrum and sharpens the signals of the remaining protons due to the smaller gyromagnetic ratio of deuterium. utoronto.ca This allows for the study of larger and more complex protein systems. In the context of PLP-dependent enzymes, the use of this compound provides a highly specific probe to investigate the cofactor's immediate environment. vulcanchem.com
By incorporating this compound, the deuterium atoms on the cofactor generate unique signals in ²H NMR or perturb the signals of nearby protons in ¹H NMR, which can be distinguished from the non-deuterated form. vulcanchem.com This allows researchers to focus specifically on the cofactor and its interactions with the protein. Changes in the chemical shifts of the deuterated positions upon substrate binding or during catalysis can provide precise information about the electronic and structural changes occurring at the cofactor. nih.gov
Furthermore, in combination with ¹³C and ¹⁵N labeling of the protein, the deuterated cofactor can be used in advanced multi-dimensional NMR experiments to define the precise orientation and interactions of the cofactor within the active site. These studies are instrumental in understanding the stability of different intermediates in the catalytic cycle. acs.org
Table 2: Applications of this compound in NMR Spectroscopy
Application | Rationale for using this compound | Key Insights Gained | Reference |
Structural Confirmation | Provides distinct spectral patterns for the cofactor. | Confirmation of the covalent linkage and binding mode of the cofactor. | vulcanchem.com |
Binding Interactions | Deuterium labels serve as sensitive probes of the local environment. | Detailed mapping of the interactions between the cofactor and active site residues. | vulcanchem.comnih.gov |
Mechanistic Analysis | Changes in deuterium NMR signals can track transformations of the cofactor. | Elucidation of the structure and stability of catalytic intermediates. | vulcanchem.comacs.org |
Probing Conformational Dynamics of this compound-Bound Enzymes
PLP-dependent enzymes are known to undergo significant conformational changes during their catalytic cycles. nih.govbmbreports.org These dynamics are often crucial for substrate binding, product release, and controlling the reaction specificity. frontiersin.orgresearchgate.net Studying these dynamic processes is key to a complete understanding of enzyme function.
Isotopic labeling with this compound can be a valuable tool for probing the conformational dynamics of the enzyme, particularly around the active site. The deuterium labels on the cofactor act as reporters, and their NMR signals are sensitive to changes in their local environment. vulcanchem.com As the enzyme transitions between different conformational states (e.g., open and closed forms), the environment around the bound cofactor changes, which in turn would be reflected in the NMR spectrum of the deuterated cofactor. bmbreports.org
By monitoring these spectral changes as a function of time, temperature, or the presence of ligands (substrates, inhibitors, or allosteric effectors), it is possible to gain insights into the timescale and amplitude of the cofactor's motions. This can help to characterize the dynamic landscape of the enzyme and identify how these motions are coupled to the catalytic process. For instance, changes in the dynamics of the phosphate group or the pyridine ring of this compound upon substrate binding could indicate how the enzyme "positions" the cofactor for optimal catalysis. While direct studies specifically utilizing this compound for this purpose are emerging, the principles are well-established in the field of NMR-based dynamics studies using isotopic labeling. nih.govunl.pt
Computational and Theoretical Studies of Pyridoxal D5 5 Phosphate Interactions and Reactivity
Quantum Mechanical (QM) Calculations on Pyridoxal-d5 5-Phosphate Reactivity and Spectroscopic Properties
Quantum mechanical (QM) and combined QM/molecular mechanics (QM/MM) methods are pivotal in elucidating the intricate details of pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme mechanisms. These computational approaches provide a deeper understanding of reactivity and spectroscopic properties that are often challenging to capture experimentally. Studies have shown that the catalytic versatility of PLP arises from its ability to form a Schiff base with the substrate, acting as an electrophilic catalyst to stabilize various carbanionic reaction intermediates. wikipedia.orgfrontiersin.org
High-level QM calculations have been employed to confirm novel catalytic mechanisms, such as the conformational changes PLP undergoes during a reaction. nih.gov For instance, in L-serine dehydratase, the dihedral angle between the pyridine (B92270) ring and the Schiff-base linkage of PLP was observed to vary significantly, a conformational change essential for nucleophilic attack and carbanion formation. nih.gov
QM/MM simulations have been instrumental in investigating the internal proton transfer equilibrium in enzymes like L-dopa decarboxylase. nih.govresearchgate.net These studies revealed that environmental solvent effects and active site residues influence the tautomeric equilibrium of the PLP Schiff base, favoring the N-protonated ketoenamine form, which is crucial for catalytic activity. researchgate.net Furthermore, QM/MM calculations on enzymes like methionine-γ-lyase have shown that PLP not only acts as an "electron sink" but also actively participates in proton transfer and storage via its hydroxyl and phosphate (B84403) groups. nih.gov
Spectroscopic studies, complemented by computational analysis, have investigated the changes in the absorbance spectrum of enzymes like pyridoxamine (B1203002) (pyridoxine)-5'-phosphate oxidase upon binding to PLP and its analogs. nih.gov These studies help in understanding the specific interactions between the cofactor and the enzyme's active site that influence the flavin environment. nih.gov
Table 1: Examples of QM/QM-MM Studies on PLP-dependent Enzymes
Enzyme Studied | Computational Method | Key Findings |
L-dopa Decarboxylase | QM/MM | Investigated intramolecular proton transfer and carbanion stabilization, highlighting the role of the enzyme environment in lowering reaction barriers. nih.govresearchgate.net |
Alanine (B10760859) Racemase | QM/MM | Studied carbanion stabilization, showing the influence of the pyridine ring's protonation state on the reaction. nih.govresearchgate.net |
Ornithine Decarboxylase | QM/MM, Metadynamics | Elucidated the decarboxylation free energy profiles, providing insights into the origins of catalysis. tdx.cat |
Methionine γ-lyase (MGL) | QM/MM | Revealed the comprehensive role of PLP in assisting proton transfer and temporarily storing protons, beyond its electron sink function. nih.gov |
L-serine Dehydratase | QM | Confirmed that conformational changes in the PLP cofactor are essential for the catalytic cycle. nih.gov |
Histidine Decarboxylase | QM/MM | Studied the decarboxylation of L-histidine and subsequent protonation, identifying the rate-limiting step. researchgate.net |
Molecular Dynamics (MD) Simulations of this compound within Enzyme Active Sites
MD simulations, often in conjunction with QM/MM methods, have been used to study the intramolecular proton transfer and carbanion stabilization in PLP-dependent enzymes such as L-dopa decarboxylase and alanine racemase. nih.govresearchgate.net These simulations have demonstrated that the enzyme environment plays a crucial role in stabilizing specific tautomeric forms of the PLP Schiff base, which is essential for catalysis. researchgate.net For instance, in L-dopa decarboxylase, the enzyme environment lowers the free energy of the O-protonated tautomer. nih.govresearchgate.net
In the study of methionine γ-lyase (MGL), extensive MD simulations were performed to model PLP in its various protonation states, revealing that the deprotonated phosphate form leads to the best agreement with experimental structures. researchgate.net These simulations also highlighted the flexibility of certain regions of the enzyme, which can be important for substrate access and product release. nih.gov Similarly, MD simulations of histidine decarboxylase were used to equilibrate the enzyme-substrate complex and to understand the rearrangement of active site residues during the catalytic process. researchgate.net
Mutational studies combined with MD simulations have provided valuable information on the role of specific amino acid residues. For example, simulations of tryptophan synthase with mutations at the βGln114 residue showed increased fluctuations in the protein backbone, leading to destabilization of the enzyme. chemrxiv.org Such studies help to elucidate the intricate network of interactions that govern enzyme function.
Table 2: Applications of MD Simulations in Studying PLP-Enzyme Interactions
Enzyme | Focus of MD Simulation | Key Insights |
L-dopa decarboxylase | Intramolecular proton transfer | Revealed the influence of the active site environment on the tautomeric equilibrium of the PLP Schiff base. nih.govresearchgate.net |
Alanine racemase | Carbanion stabilization | Demonstrated the role of the protonation state of the pyridine ring in stabilizing the carbanion intermediate. nih.govresearchgate.net |
Methionine γ-lyase | Protonation states of PLP | Showed that the deprotonated phosphate form of PLP provides the best structural agreement and highlighted active site flexibility. researchgate.netnih.gov |
Histidine decarboxylase | Enzyme-substrate accommodation | Provided insights into the rearrangement of active site residues during the reaction. researchgate.net |
Tryptophan synthase | Effect of mutations | Illustrated how single amino acid changes can impact the stability and dynamics of the enzyme. chemrxiv.org |
Pyridox-(am)-ine 5′-phosphate oxidase | Protein flexibility | Identified flexible regions of the protein that are important for its function. mdpi.com |
Docking and Scoring Approaches for this compound Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. researchgate.netnih.gov This method, combined with scoring functions that estimate the binding affinity, is widely used in drug discovery and for understanding ligand-protein interactions. researchgate.netnih.gov For this compound (PLP-d5), docking studies can provide valuable insights into its binding mode within the active site of various enzymes.
Docking algorithms explore the conformational space of the ligand and the protein's binding pocket to generate various binding poses. nih.gov These poses are then ranked using scoring functions that evaluate intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. cam.ac.uk The accuracy of docking can be enhanced by using consensus methods that combine the results from multiple docking programs. nih.gov
In the context of PLP-dependent enzymes, docking can be used to understand how the cofactor and substrates bind to the active site. For example, docking studies of a PLP-dependent Mannich cyclase, LolT, helped to elucidate the structural basis for its catalytic activity and stereoselectivity. osti.gov By docking transition state analogs into the enzyme's active site, researchers can gain a better understanding of the reaction mechanism. osti.gov
The development of accurate scoring functions is crucial for the success of docking simulations. brylinski.org Studies have analyzed the geometry of aromatic interactions at the ligand-protein interface to improve these functions. Aromatic stacking interactions, such as those observed between the pyridine ring of PLP and aromatic residues like tyrosine in enzyme active sites, are important for stabilizing the complex. brylinski.org
Table 3: Docking and Scoring in the Study of PLP-Enzyme Systems
Study Focus | Method/Program | Application |
Prediction of Binding Modes | AutoDock, GOLD, FlexX, etc. nih.gov | Predicting the orientation of PLP-d5 and substrates within the enzyme active site. |
Understanding Reaction Mechanisms | Transition State Docking | Elucidating the stereoselectivity and catalytic mechanism of enzymes like LolT. osti.gov |
Scoring Function Development | Statistical Analysis of PDB data | Improving the accuracy of binding affinity predictions by analyzing interaction geometries. brylinski.org |
Virtual Screening | Various Docking Programs | Identifying potential inhibitors for PLP-dependent enzymes in drug discovery. researchgate.net |
Consensus Docking | VoteDock | Enhancing the reliability of docking predictions by combining results from multiple programs. nih.gov |
Prediction and Validation of Isotope Effects and Reaction Pathways Involving this compound
The use of deuterated compounds like this compound (PLP-d5) allows for the study of kinetic isotope effects (KIEs), which provide valuable information about reaction mechanisms. A KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. unam.mxwikipedia.org The deuterium (B1214612) KIE, in particular, is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. unam.mx
Computational methods, such as QM/MM simulations, can be used to predict KIEs and validate proposed reaction pathways. For example, in a study of L-dopa decarboxylase, kinetic isotope effects were calculated using path integral free energy perturbation theory for both primary (¹³C) and secondary (²H) substitutions. nih.govresearchgate.net These theoretical predictions can then be compared with experimental data to confirm the proposed mechanism.
Experimental studies have measured deuterium KIEs for various PLP-dependent enzymes. In the case of ornithine 4,5-aminomutase, KIEs with deuterated ornithine revealed details about the hydrogen transfer steps in the reaction mechanism. nih.gov A significant deuterium isotope effect was also observed for pyridoxamine (pyridoxine)-5'-phosphate oxidase with deuterated pyridoxine (B80251) 5'-phosphate, indicating that enzyme reduction is the rate-limiting step. nih.gov
The combination of experimental KIE measurements and computational modeling provides a robust approach for elucidating complex enzymatic reaction pathways. By using PLP-d5, researchers can probe specific steps in the catalytic cycle and gain a deeper understanding of how these enzymes function at a molecular level.
Table 4: Isotope Effects and Reaction Pathway Studies
Enzyme | Isotope Used | Method | Key Finding |
L-dopa decarboxylase | ²H, ¹³C | QM/MM, Path Integral FEP | Calculated primary and secondary KIEs to understand the reaction mechanism. nih.govresearchgate.net |
Ornithine 4,5-aminomutase | dl-ornithine-d6 | Experimental KIE measurement | Revealed slow substrate release and provided insights into controlled radical chemistry. nih.gov |
Pyridoxamine (pyridoxine)-5'-phosphate oxidase | [4',4'-²H]PNP | Experimental KIE measurement | Showed a large deuterium isotope effect, indicating that enzyme reduction is rate-limiting. nih.gov |
Tryptophanase | ³H-L-tryptophan | Experimental KIE measurement | The large tritium (B154650) KIE indicated the involvement of the α-carbon hydrogen in the transition state. bibliotekanauki.pl |
Emerging Research Directions and Future Perspectives for Pyridoxal D5 5 Phosphate
Development of Novel Pyridoxal-d5 5-Phosphate-Based Probes for Enzymatic Activity and Inhibition
The unique properties of PLP-d5 are being harnessed to create sophisticated probes for exploring the function and inhibition of the vast family of PLP-dependent enzymes. These enzymes are crucial for a multitude of metabolic reactions. frontiersin.org
Researchers utilize PLP and its analogs as natural active site probes to investigate the intricacies of enzyme-coenzyme interactions. nih.gov By replacing the natural PLP cofactor with a deuterated version like PLP-d5, scientists can study the kinetic properties of an enzyme. The kinetic isotope effect, a change in reaction rate upon isotopic substitution, can reveal rate-limiting steps in the catalytic mechanism. For instance, a significant deuterium (B1214612) isotope effect was observed with deuterated pyridoxine (B80251) 5'-phosphate (PNP), indicating that enzyme reduction is the rate-limiting step in the reaction catalyzed by pyridoxamine (B1203002) (pyridoxine)-5'-phosphate oxidase. nih.gov
Furthermore, PLP-d5 can be invaluable in studying enzyme inhibition. Many inhibitors of PLP-dependent enzymes function by reacting with the PLP cofactor. psu.edu Using a labeled cofactor allows researchers to track the formation of inhibitor-cofactor adducts and elucidate the precise mechanism of inhibition. plos.org This is particularly relevant for developing new therapeutic agents that target PLP-dependent enzymes, such as those in pathogenic organisms like the malaria parasite Plasmodium falciparum. plos.org Synthetic pyridoxyl-amino acid adducts, which become trapped within the parasite upon phosphorylation, can block essential PLP-dependent enzymes, a process that can be monitored with high precision using isotopically labeled versions. plos.org
Advanced Applications in Systems Biology and Multi-Omics Research
The advent of systems biology and multi-omics (genomics, proteomics, metabolomics) has created new avenues for the application of stable isotope-labeled compounds like PLP-d5. These approaches generate vast datasets to provide a holistic view of biological systems.
In metabolomics, PLP-d5 serves as an ideal internal standard for the highly accurate quantification of natural PLP in complex biological samples such as plasma or tissue extracts. vulcanchem.com Because it behaves identically to the natural compound during sample preparation but is distinguishable by mass spectrometry, it corrects for variations in sample processing and analysis, leading to more reliable and precise measurements. vulcanchem.com This is crucial for studies investigating metabolic changes in response to nutritional status or disease. For example, metabolomic analyses have been used to uncover the wide-ranging metabolic consequences of vitamin B6 deficiency. nih.gov
Recent multi-omics studies have identified PLP-dependent pathways as critical in various diseases. In studies of septic cardiomyopathy, pyridoxal (B1214274) phosphate (B84403) emerged as a potential therapeutic candidate by restoring metabolic disruptions in amino acid metabolism. mdpi.com Similarly, in glioblastoma research, the transsulfuration pathway, which relies on a PLP-dependent enzyme, was identified as a key factor in cancer cell invasion, with the enzyme that produces PLP also being enriched at the tumor's leading edge. nih.gov The use of PLP-d5 in such multi-omic workflows can help to precisely trace pathway fluxes and validate these system-level findings.
Methodological Innovations in Deuterium Labeling and Detection for Pyridoxal 5-Phosphate Analogs
Continuous innovation in the synthesis of deuterated compounds and their detection is expanding the research toolkit. The synthesis of various deuterated vitamin B6 compounds has been developed, allowing for the strategic placement of deuterium atoms. researchgate.net For PLP-d5, deuterium atoms are typically placed on the methyl group and the methylene (B1212753) group adjacent to the phosphate. vulcanchem.com
Advances in analytical techniques are central to the utility of these labeled compounds.
Mass Spectrometry (MS): High-resolution mass spectrometry and tandem MS (MS-MS) are the primary methods for detecting and quantifying PLP-d5. nih.gov The mass difference between PLP-d5 and natural PLP allows for their clear separation and individual measurement. vulcanchem.com This is essential for isotope dilution mass spectrometry, the gold standard for quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful technique for studying deuterated compounds. While ¹H-NMR can confirm the absence of protons at specific positions, deuterium NMR (²H-NMR) can directly observe the labeled sites. researchgate.net NMR studies can provide detailed information about the environment of the cofactor when bound to an enzyme, including its protonation state and hydrogen bonding interactions, which are critical for catalysis. frontiersin.orgresearchgate.net
These methodological advancements provide greater sensitivity and structural detail, enabling more sophisticated experimental designs to probe enzyme mechanisms and metabolic pathways.
Potential for this compound in Basic Research on Cofactor-Dependent Biological Processes
PLP is one of nature's most versatile cofactors, participating in over 140 different enzymatic reactions, primarily in amino acid metabolism. These reactions include transamination, decarboxylation, racemization, and beta/gamma-eliminations. frontiersin.org PLP's versatility stems from its ability to form a Schiff base with an amino acid substrate, and then act as an "electron sink" to stabilize reaction intermediates. testbook.com
PLP-d5 is an exceptional tool for dissecting these fundamental processes. By using PLP-d5 in enzymatic assays, researchers can:
Trace Metabolic Fates: Follow the path of the vitamin B6 cofactor through complex metabolic networks, monitoring its conversion to other vitamers or its distribution in different tissues. vulcanchem.com
Elucidate Reaction Mechanisms: The kinetic isotope effect, as mentioned earlier, provides strong evidence for specific reaction steps being rate-limiting. nih.gov Stable isotope labeling studies, where products are analyzed by MS or NMR, can reveal the stereochemistry of enzymatic reactions and identify which hydrogen atoms are removed or added during catalysis. nih.gov
Investigate Cofactor-Protein Interactions: Study the binding of the cofactor to apoenzymes (enzymes lacking their cofactor) and the conformational changes that occur upon binding. nih.gov
These detailed mechanistic insights are fundamental to our understanding of enzymology and how these critical life-sustaining reactions are controlled.
Role in Understanding Enzyme Evolution and Catalytic Versatility
The PLP-dependent enzymes are a large and diverse superfamily, believed to have evolved from a common ancestor to perform a wide array of chemical transformations. Understanding how these enzymes achieve their specific catalytic function while sharing a common cofactor and structural fold is a major question in biochemistry.
Isotopically labeled cofactors like PLP-d5 can be instrumental in addressing this question. By comparing the kinetic isotope effects and reaction specificities of different PLP-dependent enzymes using a common labeled substrate or cofactor, researchers can probe the subtle differences in their active sites that tune the reactivity of the PLP-substrate complex. For example, studies can explore why one enzyme catalyzes decarboxylation while another, with a similar structure, performs transamination. These differences often come down to precise positioning of the substrate in the active site and the protonation state of the cofactor, both of which can be investigated using isotopic and spectroscopic methods. frontiersin.org
By applying these techniques across different members of the PLP-dependent enzyme family, scientists can piece together the evolutionary strategies that have led to such remarkable catalytic versatility. This knowledge is not only crucial for basic science but also informs protein engineering efforts to create novel enzymes for industrial and therapeutic applications.
Table 1: Summary of Research Findings for this compound and Related Analogs
Research Area | Key Finding | Significance | Relevant Analogs |
---|---|---|---|
Enzyme Kinetics | A large deuterium isotope effect (VH/VD of 6.5) was observed with [4',4'-2H]PNP in studies of pyridoxamine-5'-phosphate oxidase. nih.gov | Demonstrates that C-H bond cleavage is the rate-limiting step in the enzymatic reaction, providing mechanistic insight. | Pyridoxine-d2 (B1153985) 5'-Phosphate |
Enzyme Inhibition | Phosphorylated pyridoxyl-amino acid adducts inhibit plasmodial ornithine decarboxylase, a PLP-dependent enzyme. plos.org | Provides a strategy for developing new antimalarial drugs by targeting PLP-dependent pathways. | Phosphopyridoxyl-tryptophan |
Metabolomics | PLP-d5 is used as an internal standard for accurate quantification of PLP in biological fluids via mass spectrometry. vulcanchem.com | Improves the precision and reliability of measuring vitamin B6 status, crucial for nutritional and clinical studies. | Pyridoxal-d5 5'-Phosphate |
Multi-Omics | Multi-omic screening identified the PLP-dependent transsulfuration pathway as critical for glioblastoma invasion. nih.gov | Highlights a potential new therapeutic target for cancer treatment. | Pyridoxal 5'-Phosphate |
| Mechanism Studies | D₂O exchange experiments followed by MS and NMR showed specific deuterium incorporation, revealing proton exchange steps in the catalytic cycle of a PLP-dependent cyclase. nih.gov | Elucidates complex, multi-step reaction mechanisms, including reversible protonation/deprotonation events. | Pyridoxal 5'-Phosphate |
Table 2: List of Chemical Compounds
Compound Name |
---|
(4-Formyl-5-hydroxy-6-(methyl-d3)pyridin-3-yl)methyl-d2 dihydrogen phosphate |
5-hydroxytryptophan (5-HTP) |
D-alanine |
Deuterium oxide |
Glutamate |
Homocysteine |
Levodopa |
Lysine (B10760008) |
Ornithine |
Pyridoxal |
Pyridoxal-d5 5'-Phosphate |
Pyridoxal 5'-Phosphate |
Pyridoxamine |
Pyridoxamine 5'-phosphate |
Pyridoxine |
Pyridoxine 5'-phosphate |
Pyruvic acid |
Serotonin |
Tryptophan |
Q & A
Q. What methodological approaches are used to assess PLP’s role in enzyme activation?
PLP acts as a cofactor for enzymes like alanine aminotransferase (ALT) by forming an aldimine bond with active-site lysine residues. To evaluate its activation efficacy, researchers often measure enzyme activity spectrophotometrically. For example:
- Method 1 : Pre-incubate ALT with exogenous PLP (0.3 mg/10 mL reagent) at 37°C for 5 minutes to ensure cofactor binding, followed by kinetic analysis at 340 nm (NADH oxidation) .
- Method 2 : Compare activity without exogenous PLP to quantify apoenzyme (inactive) vs. holoenzyme (active) ratios. Statistical validation via Bland-Altman analysis or paired t-tests ensures methodological rigor .
- Key Finding : Serum ALT activity in dogs increased by 3.9 U/L with PLP supplementation, highlighting its critical role in enzyme activation .
Q. How is PLP homeostasis regulated in bacterial systems like E. coli?
PLP homeostasis involves balancing synthesis, salvage pathways, and toxicity mitigation:
- Pyridoxal Kinase Inhibition : PLP forms a slow tight-binding complex with pyridoxal kinase in E. coli, rendering the enzyme inactive. This complex dissociates at a rate of <0.1% per hour, requiring phosphatases or apo-B6 enzymes (e.g., serine hydroxymethyltransferase) to sequester PLP .
- Toxicity Control : PLP’s reactive aldehyde forms adducts with non-target proteins. Kinetic studies show that PLP transfer to apo-enzymes (e.g., via PNPOx) minimizes cytoplasmic toxicity .
Q. What analytical techniques quantify PLP’s interaction with biomolecules like homocysteine (Hcy)?
Fluorescence spectroscopy coupled with Benesi-Hildebrand analysis is used to determine binding stoichiometry. For PLP-Hcy interactions:
- 1:2 Stoichiometry : PLP binds one Hcy covalently via Schiff base (aldehyde group) and a second via electrostatic interactions (phosphate group). This contrasts with non-phosphorylated pyridoxal, which exhibits 1:1 binding .
- Validation : Stern-Volmer plots initially suggested static quenching, but Benesi-Hildebrand analysis resolved the 1:2 mechanism. Replace Tris buffer with phosphate-buffered saline (PBS) for physiological relevance .
Advanced Research Questions
Q. How does PLP’s slow tight-binding inhibition impact enzyme kinetics in E. coli?
PLP inhibits pyridoxal kinase via a two-step mechanism:
Rapid Equilibrium : Initial weak binding (Kd ~10 µM).
Slow Isomerization : Conformational change strengthens binding (Kd ~1 nM), with a dissociation half-life >2 hours .
- Kinetic Analysis : Use progress curve analysis under pseudo-first-order conditions. The inhibition constant (K_i) is derived from the rate of complex formation (k_{on}) and dissociation (k_{off}) .
- Physiological Impact : This regulation prevents PLP overproduction, which could deplete pyridoxal kinase and disrupt B6 vitamer recycling .
Q. What explains contradictory stoichiometric data in PLP-small molecule interactions?
Discrepancies arise from PLP’s phosphorylation state and experimental design:
- Case Study : PLP binds Hcy in a 1:2 ratio, while pyridoxal (non-phosphorylated) binds 1:1. The phosphate group enables secondary ionic interactions, confirmed via mutagenesis (e.g., lysine-to-alanine mutants reduce binding) .
- Methodological Adjustments : Use isothermal titration calorimetry (ITC) to validate stoichiometry independently of fluorescence artifacts .
Q. How can PLP-enzyme complexes be repurposed for cofactor delivery in vitro?
The E. coli pyridoxine 5'-phosphate oxidase (PNPOx) binds PLP tightly (Kd ~50 nM) and transfers it to apo-enzymes:
- Targeted Delivery : Incubate PNPOx-PLP complex with aposerine hydroxymethyltransferase in dilute phosphate buffer. PLP transfer rates increase 3-fold in cell lysates compared to free PLP, suggesting chaperone-like targeting .
- Applications : This mechanism can enhance PLP-dependent enzyme reconstitution in metabolic engineering or diagnostic assays .
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